6-16x Superior Potency of 5-Chloro DS2 Analog (36) over Unsubstituted DS2 at α4β1δ GABA-A Receptors
The 5-chloro substitution is critical for enhancing the potency of imidazo[1,2-a]pyridine-based δ-selective GABAA receptor positive allosteric modulators. In a direct head-to-head comparison using a fluorescence-based fluorometric imaging plate reader membrane potential assay, the 5-chloro DS2 analogue (compound 36) exhibited 6-16 times higher potency at the α4β1δ receptor subtype compared to the parent, unsubstituted compound DS2 [1]. This demonstrates a quantifiable, structure-dependent improvement in pharmacological activity conferred specifically by the 5-chloro substituent on the imidazopyridine core.
| Evidence Dimension | Potency (fold-change relative to DS2) |
|---|---|
| Target Compound Data | 6-16 times higher potency than DS2 |
| Comparator Or Baseline | DS2 (unsubstituted imidazo[1,2-a]pyridine derivative) |
| Quantified Difference | 6- to 16-fold increase in potency |
| Conditions | Fluorescence-based FLIPR membrane potential assay at α4β1δ GABA-A receptors |
Why This Matters
For researchers developing tool compounds for GABA-A receptor research, this data confirms that the 5-chloro derivative offers a significant, quantifiable potency advantage over the unsubstituted parent scaffold, enabling more robust and sensitive assays.
- [1] Rostrup, F., Falk-Petersen, C. B., Harpsøe, K., Buchleithner, S., Conforti, I., Jung, S., Gloriam, D. E., Schirmeister, T., Wellendorph, P., & Frølund, B. (2021). Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. *Journal of Medicinal Chemistry*, *64*(8), 4730-4743. View Source
